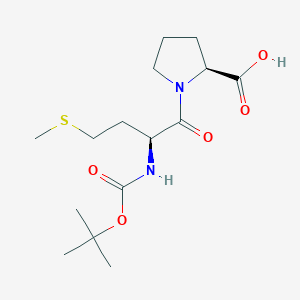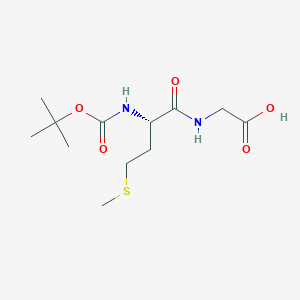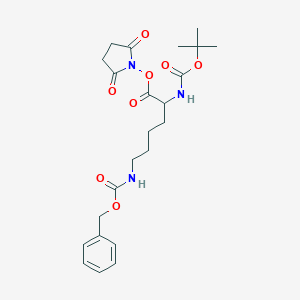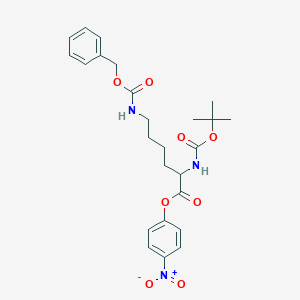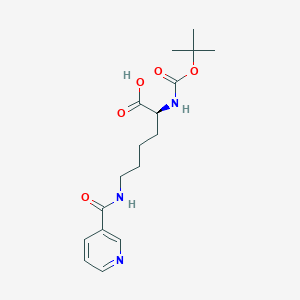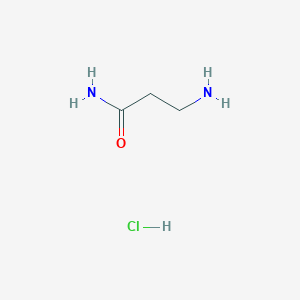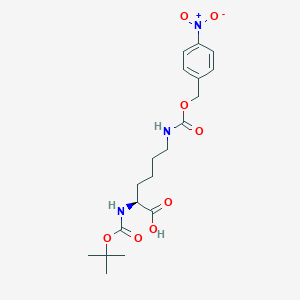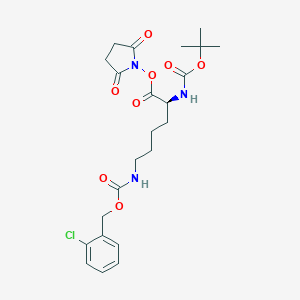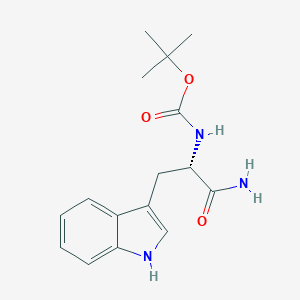![molecular formula C22H38N2O4 B558229 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid CAS No. 63039-49-6](/img/structure/B558229.png)
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid, also known as N-alpha-(tert-Butyloxycarbonyl)-L-propargylglycine dicyclohexylamine, is a chemical compound used in scientific research for its unique properties. It is an amino acid derivative that is used as a coupling agent for peptide synthesis. The term “Boc” in its name stands for tert-butyloxycarbonyl, which is a protective group used to protect the amine group of the amino acid during peptide synthesis . This compound is a derivative of L-proline, an essential amino acid found in many proteins .
Mechanism of Action
Target of Action
Boc-L-Pra-OH (DCHA) is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for creating covalent bonds between these biomolecules, enabling the study of their interactions and functions in biological systems .
Mode of Action
The compound contains an azide group , which is highly reactive and can form covalent bonds with alkyne groups present on target molecules in a process known as a click reaction . This reaction is characterized by its high yield, high specificity, and simplicity .
Biochemical Pathways
The click reaction facilitated by Boc-L-Pra-OH (DCHA) can affect various biochemical pathways depending on the nature of the target molecules. For instance, when the targets are proteins, the compound can influence protein-protein interactions, protein localization, and protein function .
Result of Action
The result of Boc-L-Pra-OH (DCHA)'s action is the formation of a covalent bond between the azide group on the compound and an alkyne group on the target molecule . This can lead to changes in the target molecule’s function, interactions, or localization, depending on the nature of the target .
Action Environment
The action of Boc-L-Pra-OH (DCHA) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and efficiency of the click reaction . Additionally, the presence of other reactive groups can potentially interfere with the reaction .
Preparation Methods
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is synthesized through a series of chemical reactions involving the protection of the amine group of L-proline with a tert-butyloxycarbonyl group. The synthetic route typically involves the following steps:
Protection of the Amine Group: The amine group of L-proline is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propargyl Group: The protected L-proline is then reacted with propargyl bromide to introduce the propargyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid undergoes various chemical reactions, including:
Click Chemistry: The azide group in this compound makes it a suitable reagent for click chemistry, which involves the formation of triazoles through the reaction with alkynes.
Substitution Reactions: The compound can undergo substitution reactions where the propargyl group is replaced by other functional groups.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid has various applications in scientific research, including:
Peptide Coupling: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Organic Synthesis: The compound is used in organic synthesis to introduce propargyl groups into molecules.
Medicinal Chemistry: This compound is used in medicinal chemistry research to develop new drugs and therapeutic agents.
Natural Product Synthesis: It serves as a building block in the synthesis of natural products.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid is unique due to its combination of a tert-butyloxycarbonyl-protected amine group and a propargyl group. Similar compounds include:
Boc-L-Dab (Boc)-OH dcha: Another amino acid derivative with a tert-butyloxycarbonyl-protected amine group.
Boc-L-Ser (Me)-OH dcha: A derivative of serine with a tert-butyloxycarbonyl-protected amine group.
Boc-L-Lys (Tos)-OH dcha: A lysine derivative with a tert-butyloxycarbonyl-protected amine group.
These compounds share similar protective groups but differ in their side chains and specific applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583379 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-49-6 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-propargyl-Gly-OH (dicyclohexylammonium) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


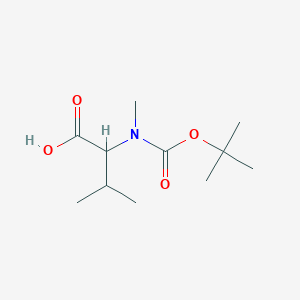
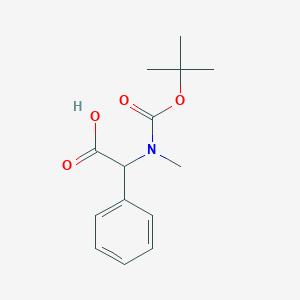
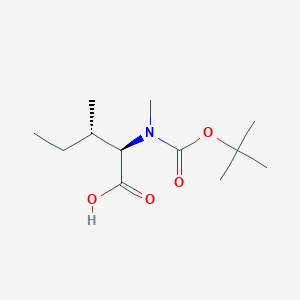
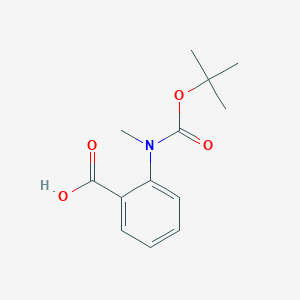
![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
